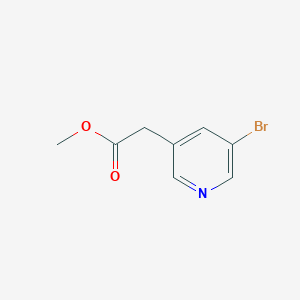

Methyl 2-(5-bromopyridin-3-YL)acetate

Description

Methyl 2-(5-bromopyridin-3-yl)acetate is a brominated pyridine derivative with the molecular formula C₈H₈BrNO₂ (SMILES: COC(=O)CC1=CC(=CN=C1)Br) . It features a pyridine ring substituted with a bromine atom at the 5-position and an acetoxymethyl group at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of HIF-prolyl hydroxylase inhibitors and other bioactive molecules . Its structural uniqueness lies in the combination of electron-withdrawing bromine and the ester group, which influence reactivity and physicochemical properties. Predicted collision cross-section (CCS) data for various ionized states (e.g., [M+H]⁺: 299 m/z) have been reported, aiding in mass spectrometry-based characterization .

Propriétés

IUPAC Name |

methyl 2-(5-bromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJJIFVFBRAMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633593 | |

| Record name | Methyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118650-08-1 | |

| Record name | Methyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(5-bromopyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Fischer Esterification

In this approach, 5-bromopyridine-3-carboxylic acid reacts with methanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the reaction, which proceeds via reflux in anhydrous methanol. The equilibrium is driven by excess methanol, yielding the ester after 12–24 hours. Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (5–10 mol%) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Limitations include prolonged reaction times and the need for rigorous drying to prevent hydrolysis.

Acid Chloride Intermediate

A more efficient variant converts the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate is then treated with methanol at 0–5°C to prevent side reactions:

| Parameter | Value |

|---|---|

| Thionyl Chloride | 1.2–1.5 equivalents |

| Solvent | Dichloromethane or DMF |

| Reaction Time | 2–4 hours (acyl chloride) |

| Yield | 85–92% |

This method avoids equilibrium limitations and achieves higher purity, though it requires careful handling of corrosive reagents.

Alkylation of 5-Bromo-3-Hydroxypyridine

An alternative route involves alkylating 5-bromo-3-hydroxypyridine with methyl bromoacetate. This nucleophilic substitution proceeds under basic conditions, typically with potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Base-Mediated Alkylation

In a representative procedure, 5-bromo-3-hydroxypyridine and methyl bromoacetate are combined in dimethylformamide (DMF) with K₂CO₃. The mixture is heated to 80–100°C for 6–12 hours, followed by aqueous workup:

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (2.0 equivalents) |

| Solvent | DMF or acetonitrile |

| Temperature | 80–100°C |

| Yield | 65–78% |

Optimization Strategies

-

Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

-

Molar Ratios : Excess methyl bromoacetate (1.5–2.0 equivalents) improves conversion but risks di-alkylation byproducts.

-

Inert Atmosphere : Nitrogen or argon minimizes oxidation of the pyridine ring.

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to construct the pyridyl-acetate moiety. For example, Suzuki-Miyaura coupling between 5-bromopyridine-3-boronic acid and methyl acrylate has been explored, though yields remain moderate.

Coupling Reaction Mechanism

The reaction uses tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to facilitate cross-coupling:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O |

| Yield | 50–60% |

While innovative, this method is less practical due to costly catalysts and lower yields compared to classical routes.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for esterification, reducing reaction times from hours to minutes. Key considerations include:

-

Catalyst Recycling : Immobilized acid catalysts (e.g., Amberlyst-15) enable reuse across multiple batches.

-

Purity Control : High-performance liquid chromatography (HPLC) ensures ≥95% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Fischer Esterification | 70–85 | 90–92 | Moderate | Low |

| Acid Chloride | 85–92 | 95–98 | High | Medium |

| Alkylation | 65–78 | 88–90 | High | Low |

| Cross-Coupling | 50–60 | 85–88 | Low | High |

The acid chloride method balances yield and purity, making it the preferred laboratory-scale approach. For industrial applications, alkylation offers better scalability despite marginally lower yields.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(5-bromopyridin-3-YL)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 2-(5-bromopyridin-3-YL)ethanol.

Oxidation: Formation of 2-(5-bromopyridin-3-YL)acetic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

Methyl 2-(5-bromopyridin-3-YL)acetate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating neurological disorders and inflammatory diseases. Research indicates that compounds derived from this ester exhibit inhibitory activity against specific enzymes and receptors, suggesting their potential as therapeutic agents .

Case Study: Biological Activity

In a study examining the biological properties of related pyridine derivatives, this compound was found to modulate enzyme activity effectively. This modulation is attributed to the presence of the bromine atom, which enhances its interaction with biological systems. Further investigations are warranted to explore its pharmacological profiles and mechanisms of action .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It participates in various chemical reactions, including Suzuki cross-coupling and other coupling reactions, which are essential for synthesizing novel pyridine derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with arylboronic acids | Moderate |

| Nucleophilic Substitution | Reaction with nucleophiles to form new derivatives | Good |

| Esterification | Formation of esters from acids and alcohols | High |

Material Science

Development of Functional Materials

In material science, this compound is explored for its potential in developing materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for modifications that can lead to enhanced material characteristics suitable for electronic applications .

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in research:

Mécanisme D'action

The mechanism of action of Methyl 2-(5-bromopyridin-3-YL)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ester group can interact with biological targets, influencing molecular pathways and cellular processes . Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its full mechanism of action .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : The position of bromine on the pyridine ring significantly affects electronic properties. For example, Methyl 2-(4-bromopyridin-2-yl)acetate (4-Br isomer) may exhibit different reactivity in cross-coupling reactions compared to the 5-Br isomer due to steric and electronic variations .

- Ester Group : Ethyl esters (e.g., Ethyl 2-(5-bromopyridin-3-yl)acetate) generally exhibit lower polarity than methyl esters, impacting solubility and chromatographic behavior .

Key Observations :

- Microwave Synthesis: Ethyl 2-(5-bromopyridin-3-yl)-3-(dimethylamino)acrylate was synthesized in 80% yield under microwave conditions, highlighting the efficiency of this method for introducing complex substituents .

- Continuous-Flow Processes : Lower yields (e.g., 52% for triazole derivatives) suggest challenges in multi-step reactions, possibly due to steric hindrance from the triazole group .

Physicochemical Properties

Table 3: Predicted Collision Cross-Section (CCS) Data for this compound

| Ionization State | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 299 |

| [M+Na]⁺ | 305 |

| [M+NH₄]⁺ | 312 |

| [M-H]⁻ | 287 |

Comparison with Analogs :

- The methyl ester derivative exhibits lower CCS values compared to ethyl analogs (e.g., Ethyl 2-(5-bromopyridin-3-yl)acetate, [M+H]⁺ at 327 m/z), reflecting differences in molecular volume and charge distribution .

- Chlorophenyl analogs (e.g., Methyl 2-(3-chlorophenyl)acetate) lack pyridine’s aromatic nitrogen, leading to distinct IR spectra (e.g., absence of pyridine-specific absorption bands) .

Activité Biologique

Methyl 2-(5-bromopyridin-3-yl)acetate, a compound with the molecular formula C₈H₈BrNO₂, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrNO₂

- CAS Number : 118650-08-1

- Structure : The compound features a pyridine ring substituted with a bromine atom and an acetate group, which contributes to its biological activity.

Biological Activities

1. Antiviral Activity

This compound has been identified as a potent inhibitor of respiratory syncytial virus (RSV). It acts by inhibiting the activity of viral polyproteins, which are crucial for viral replication. In vitro studies have shown that this compound effectively reduces viral load in infected cell lines, making it a candidate for further development in antiviral therapies .

2. Antimicrobial Properties

Research indicates that this compound exhibits selective antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

3. Anticancer Potential

The compound has also shown promising anticancer properties. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC₅₀ values for these activities range from 45 to 74 nM, indicating significant potency compared to standard chemotherapeutic agents . Mechanistic studies suggest that this compound induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Study on Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral effects of this compound against RSV. The results demonstrated a dose-dependent reduction in viral titers with an IC₅₀ value of approximately 0.5 μM. The compound was well-tolerated in cellular assays, showing minimal cytotoxicity at therapeutic concentrations .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that this compound inhibited bacterial growth with MIC values ranging from 12 to 25 μg/mL. The mechanism was attributed to interference with bacterial protein synthesis pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC₅₀/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | RSV | 0.5 | Inhibition of viral polyproteins |

| Antimicrobial | Staphylococcus aureus | 12 | Disruption of cell wall synthesis |

| Escherichia coli | 25 | Inhibition of protein synthesis | |

| Anticancer | MCF-7 (breast cancer) | 45–74 | Induction of apoptosis via signaling pathway modulation |

Q & A

Q. What are the common synthetic routes for Methyl 2-(5-bromopyridin-3-yl)acetate?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a continuous-flow process starting from 5-bromonicotinamide and using DMSO as a solvent achieved a 52% yield for a structurally similar ester derivative . Key steps include the activation of the pyridine ring, followed by esterification under controlled conditions. Researchers should optimize reaction time, temperature, and stoichiometry to improve efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on LC-MS (retention time 0.71 min, [M+H]+: 327.01) for purity assessment and NMR (1H/13C) to confirm the acetate and bromopyridyl moieties . Additionally, Fourier-transform infrared spectroscopy (FTIR) can validate ester carbonyl (C=O) and C-Br stretching vibrations. For advanced structural confirmation, single-crystal X-ray diffraction is recommended .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the ester. For hydrochloride salts (e.g., derivatives with chloroacetate groups), recrystallization from ethanol/water mixtures improves purity . Centrifugation or filtration post-reaction is critical for removing unreacted intermediates .

Advanced Research Questions

Q. How can synthetic yields be enhanced using flow chemistry?

Continuous-flow systems reduce side reactions and improve heat/mass transfer. In a reported protocol, a two-step flow process with precise reagent addition (1.15 equiv of intermediate) increased reproducibility and reduced reaction time. Optimization of flow rate (e.g., 0.5–2.0 mL/min) and solvent choice (polar aprotic solvents like DMSO) can elevate yields beyond 52% .

Q. How do crystallographic parameters resolve enantiomorph-polarity ambiguities in structural studies?

The Flack x parameter is preferred over Rogers’s η for enantiomorph assignment, as it avoids false chirality indications in near-centrosymmetric structures. Software like SHELXL refines these parameters iteratively, using high-resolution data to resolve contradictions . For graphical representation, ORTEP-3 aids in visualizing displacement ellipsoids and symmetry codes (e.g., x; y+1; z) .

Q. What strategies address reactivity challenges in cross-coupling reactions involving the bromopyridyl group?

The 5-bromopyridin-3-yl group undergoes Suzuki-Miyaura or Ullmann couplings, but steric hindrance can reduce efficiency. Pre-activation via Pd-catalyzed borylation or using bulky ligands (e.g., XPhos) improves coupling rates . For phosphonylation, triethyl phosphite under microwave irradiation enhances nucleophilic substitution at the bromine site .

Q. How do computational methods predict the compound’s LogD and solubility for pharmacokinetic studies?

Tools like JChem calculate LogD (0.92–0.93 at pH 5.5–7.4) and polar surface area (52.32 Ų), indicating moderate lipophilicity and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS ) model solvation free energy in aqueous/DMSO systems, guiding formulation design .

Methodological Considerations

- Crystallography : Use SHELXTL for refinement and PLATON for symmetry validation .

- Data Contradictions : Compare experimental LogD values with computational predictions to identify outliers .

- Reaction Optimization : Design of Experiments (DoE) frameworks can systematically vary parameters (e.g., temperature, catalyst loading) in flow reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.